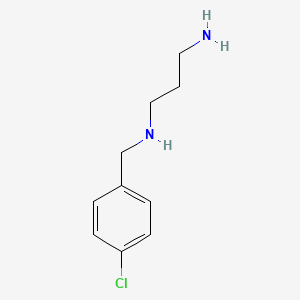

N-(4-Chlorobenzyl)propane-1,3-diamine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

N'-[(4-chlorophenyl)methyl]propane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN2/c11-10-4-2-9(3-5-10)8-13-7-1-6-12/h2-5,13H,1,6-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMASORJTUXYTIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNCCCN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373096 | |

| Record name | N-(4-CHLOROBENZYL)PROPANE-1,3-DIAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61798-10-5 | |

| Record name | N-(4-CHLOROBENZYL)PROPANE-1,3-DIAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 4 Chlorobenzyl Propane 1,3 Diamine

Established Synthetic Pathways to N-(4-Chlorobenzyl)propane-1,3-diamine

The creation of this compound is predominantly accomplished through two reliable and well-documented strategies: direct amination and reductive amination.

Amination-Based Synthetic Strategies

Direct N-alkylation, a fundamental reaction in organic synthesis, provides a straightforward route to this compound. This method involves the nucleophilic substitution reaction between 1,3-propanediamine and a 4-chlorobenzyl halide, typically 4-chlorobenzyl chloride.

In this process, one of the primary amine groups of 1,3-propanediamine acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-chlorobenzyl chloride and displacing the chloride leaving group. A significant challenge in this approach is controlling the selectivity of the reaction. Due to the presence of two nucleophilic amine groups in the starting diamine and the fact that the secondary amine product is also nucleophilic, there is a propensity for over-alkylation, leading to the formation of the disubstituted product, N,N'-bis(4-chlorobenzyl)propane-1,3-diamine.

To favor the desired mono-substituted product, reaction conditions must be carefully controlled. A common strategy is to use a large excess of the diamine relative to the alkylating agent. This statistical approach increases the probability that the 4-chlorobenzyl chloride will react with an un-substituted diamine molecule rather than the mono-substituted product. The reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid generated during the reaction, preventing the protonation of the amine, which would render it non-nucleophilic.

Reductive Amination Approaches for Substituted Diamines

Reductive amination is a highly effective and often preferred method for the synthesis of substituted amines, including this compound. masterorganicchemistry.comresearchgate.net This process generally involves two main steps that can be performed sequentially in a one-pot reaction: the formation of an imine or Schiff base, followed by its reduction to the corresponding amine. masterorganicchemistry.com

The reaction is initiated by the condensation of 4-chlorobenzaldehyde (B46862) with 1,3-propanediamine. One of the amine groups attacks the carbonyl carbon of the aldehyde, leading to the formation of a hemiaminal intermediate, which then dehydrates to form a C=N double bond, yielding an imine. This imine is then reduced in situ to the final secondary amine product.

A variety of reducing agents can be employed for this transformation. Sodium borohydride (B1222165) (NaBH₄) is a common choice, although more selective reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often used because they can selectively reduce the imine in the presence of the unreacted aldehyde, which helps to minimize side reactions and improve yields. masterorganicchemistry.com Catalytic hydrogenation is another effective reduction method.

Reductive amination offers several advantages over direct alkylation, most notably better control over selectivity, which significantly reduces the formation of the di-substituted byproduct. masterorganicchemistry.com The reaction conditions are generally mild, making it a versatile and widely used strategy in organic synthesis. researchgate.net

Precursor Compounds and Reaction Optimization

The success of the synthesis of this compound is critically dependent on the choice of precursors and the optimization of reaction parameters.

Role of 1,3-Propanediamine as a Key Intermediate in Synthesis

Propane-1,3-diamine is a fundamental building block in the synthesis of the target molecule. wikipedia.org It is a colorless liquid with a characteristic fishy odor, soluble in water and many polar organic solvents. wikipedia.org Its structure, featuring a flexible three-carbon chain flanked by two primary amino groups, makes it an ideal precursor for creating N-substituted diamines. wikipedia.orgresearchgate.net

The bifunctional nature of 1,3-propanediamine is central to its role. The two primary amine groups provide two sites for potential reaction. In the context of synthesizing a mono-substituted product like this compound, controlling the reaction to occur at only one of these sites is the primary synthetic challenge. The use of a large molar excess of the diamine is a key optimization parameter to achieve this mono-substitution selectivity.

| Property | Value |

| IUPAC Name | Propane-1,3-diamine |

| Synonyms | Trimethylenediamine, 1,3-Propylenediamine |

| CAS Number | 109-76-2 |

| Molecular Formula | C₃H₁₀N₂ |

| Molar Mass | 74.127 g·mol⁻¹ |

| Appearance | Colorless liquid |

| Boiling Point | 140.1 °C |

Strategic Incorporation of the 4-Chlorobenzyl Moiety

The 4-chlorobenzyl group is introduced using one of two primary precursors, depending on the chosen synthetic route: 4-chlorobenzyl chloride for direct amination or 4-chlorobenzaldehyde for reductive amination.

4-Chlorobenzyl Chloride: Used in amination-based strategies, this compound is an effective electrophile. The benzylic carbon is activated towards nucleophilic attack by the adjacent aromatic ring and the chlorine atom serves as a good leaving group. Benzyl (B1604629) and chlorobenzyl chlorides are known precursors for preparing substituted amine derivatives. researchgate.net

The choice between these precursors is dictated by the desired synthetic strategy, with considerations for yield, selectivity, and reaction conditions.

| Precursor | Synthetic Pathway | Role |

| 4-Chlorobenzyl Chloride | Amination | Electrophile / Alkylating Agent |

| 4-Chlorobenzaldehyde | Reductive Amination | Electrophile / Carbonyl Source |

Green Chemistry Approaches and Sustainable Synthesis Considerations for Analogues

In modern organic synthesis, there is a significant emphasis on developing environmentally benign and sustainable processes. mdpi.com For the synthesis of this compound and its analogues, several green chemistry principles can be applied.

One major area of focus is the use of greener solvents. Traditional syntheses often employ volatile organic compounds (VOCs) which pose environmental and health risks. Research into similar reactions, such as the synthesis of N,N´-dibenzyl diamines, has demonstrated the feasibility of using water as a solvent, which can eliminate the need for catalysis or azeotropic removal of water in the imine formation step. researchgate.net

Another green approach involves the use of catalysis to improve efficiency and reduce waste. This includes the development of catalytic reductive amination procedures that can replace stoichiometric reducing agents like sodium borohydride. researchgate.net Biocatalysis, using enzymes such as imine reductases (IREDs) and diamine oxidases, presents a promising avenue for the synthesis of related heterocyclic compounds from diamines under mild, aqueous conditions. rsc.org These enzymatic cascades can offer high selectivity and operate under ambient temperature and pressure, significantly reducing the environmental footprint of the synthesis. rsc.org

Furthermore, process optimization to improve atom economy, reduce the number of synthetic steps (e.g., through one-pot reactions), and utilize energy-efficient methods are all key considerations in the sustainable production of fine chemicals like substituted diamines. uni-bayreuth.deresearchgate.net

Advanced Spectroscopic and Structural Characterization of N 4 Chlorobenzyl Propane 1,3 Diamine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy serves as a cornerstone for the structural determination of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, along with advanced two-dimensional techniques, the precise connectivity and chemical environment of each atom in N-(4-Chlorobenzyl)propane-1,3-diamine can be established.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysisnih.gov

The ¹H NMR spectrum provides detailed information about the number, environment, and connectivity of protons within the molecule. For this compound, the spectrum was recorded in DMSO-d₆. The observed chemical shifts (δ) in parts per million (ppm) confirm the presence of all expected proton groups.

The aromatic protons on the 4-chlorobenzyl group appear as two doublets at 7.48 and 7.61 ppm, characteristic of a para-substituted benzene (B151609) ring. A singlet at 4.07 ppm corresponds to the two protons of the benzylic methylene (B1212753) group (CH₂Ph). The aliphatic protons of the propane-1,3-diamine backbone are observed as multiplets. A multiplet at 2.86 ppm is assigned to the four protons on the carbons adjacent to the nitrogen atoms (CH₂N), while the central methylene group (CH₂) protons appear as a multiplet at 2.07 ppm. nih.gov

| Chemical Shift (δ) [ppm] | Multiplicity | Integration (Number of Protons) | Assignment |

|---|---|---|---|

| 7.61 | Doublet (d) | 4H | Aromatic (Ph) |

| 7.48 | Doublet (d) | ||

| 4.07 | Singlet (s) | 2H | Benzylic (CH₂Ph) |

| 2.86 | Multiplet (m) | 4H | Propane (B168953) chain (CH₂N) |

| 2.07 | Multiplet (m) | 2H | Propane chain (central CH₂) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysisnih.gov

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The spectrum for this compound, recorded in DMSO-d₆, shows distinct signals for the aromatic and aliphatic carbons.

The phenyl group carbons resonate in the downfield region, with signals observed at 128.48, 131.89, 132.05, and 133.37 ppm. nih.gov The aliphatic carbons of the propane chain and the benzylic carbon appear in the upfield region. The signals at 23.91, 36.29, 43.87, and 49.46 ppm are assigned to the methylene (CH₂) carbons of the molecule. nih.gov

| Chemical Shift (δ) [ppm] | Assignment |

|---|---|

| 133.37 | Aromatic (Ph) |

| 132.05 | |

| 131.89 | |

| 128.48 | |

| 49.46 | Aliphatic (CH₂) |

| 43.87 | |

| 36.29 | |

| 23.91 |

Advanced Two-Dimensional NMR Techniques (e.g., HSQC, HMBC)columbia.edu

While specific 2D NMR data for this compound are not detailed in the available literature, the application of these techniques is standard for unambiguous structural confirmation.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would be used to establish direct, one-bond correlations between proton and carbon atoms. columbia.edu For this compound, HSQC would definitively link the proton signals at 4.07, 2.86, and 2.07 ppm to their corresponding carbon signals in the aliphatic region, and the aromatic proton signals to their directly attached carbons.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu HMBC is crucial for piecing together the molecular skeleton. For instance, it would show a correlation between the benzylic protons (4.07 ppm) and the quaternary aromatic carbon attached to the chlorine atom, as well as the adjacent aromatic CH carbons. It would also confirm the connectivity between the benzyl (B1604629) group and the propane-1,3-diamine moiety by showing correlations between the benzylic protons and the adjacent methylene carbon of the propane chain.

Variable Temperature NMR Studies for Conformational Dynamics

The flexibility of the propane chain and rotation around the various single bonds (C-C, C-N, C-Aryl) in this compound suggest the existence of multiple conformations in solution that can interconvert. Variable Temperature (VT) NMR is a powerful tool for studying these dynamic processes. nih.govnih.gov

By recording NMR spectra at different temperatures, one can observe changes such as peak broadening, coalescence, and subsequent sharpening. st-andrews.ac.uk These changes indicate that the rate of conformational exchange is on the same timescale as the NMR experiment. From the coalescence temperature and the chemical shift difference between the exchanging sites at low temperature, it is possible to calculate the free energy barrier (ΔG‡) for the conformational change. st-andrews.ac.ukrsc.org For this compound, VT-NMR could provide quantitative data on the energy barriers associated with the rotation around the C-N bonds and the conformational flexing of the three-carbon chain.

Vibrational Spectroscopy: Infrared (IR) and Raman Studiesnih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound, recorded using a KBr pellet, displays several characteristic absorption bands. A strong, broad band at 3439 cm⁻¹ is indicative of N-H stretching vibrations from the amine groups. The bands at 3050 cm⁻¹ are attributed to aromatic C-H stretching, while those at 2934 and 2788 cm⁻¹ correspond to aliphatic C-H stretching. nih.gov The presence of the aromatic ring is further confirmed by C=C stretching vibrations observed at 1578 and 1498 cm⁻¹. nih.gov A strong absorption at 1091 cm⁻¹ is likely due to the C-N stretching vibration, and the band at 805 cm⁻¹ is characteristic of C-H out-of-plane bending for a para-substituted aromatic ring. nih.gov

| Wavenumber (cm⁻¹) | Vibrational Assignment |

|---|---|

| 3439 | N-H Stretch |

| 3050 | Aromatic C-H Stretch |

| 2934, 2788 | Aliphatic C-H Stretch |

| 1578, 1498 | Aromatic C=C Stretch |

| 1438 | CH₂ Scissoring |

| 1091 | C-N Stretch |

| 1018 | Aromatic C-H In-plane Bend |

| 805 | Aromatic C-H Out-of-plane Bend (p-substitution) |

Raman Spectroscopy: While specific Raman data was not found, this technique would provide complementary information to the IR spectrum. Raman spectroscopy is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds. Therefore, it would be expected to show strong signals for the symmetric stretching of the aromatic ring and potentially the C-Cl stretch.

Mass Spectrometry (MS) for Molecular Identity Confirmationnih.gov

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The mass spectrum of this compound shows a peak at m/z 199, which corresponds to the protonated molecular ion [M+H]⁺, confirming the molecular weight of 198.69 g/mol . nih.govchemwhat.com

X-ray Diffraction Analysis of this compound and its Derivatives

X-ray diffraction (XRD) is a cornerstone analytical technique for the detailed investigation of crystalline solids. It provides unparalleled insight into the three-dimensional arrangement of atoms and molecules within a crystal lattice. This section explores the application of both single-crystal and powder X-ray diffraction methodologies for the structural characterization of this compound and its derivatives. While specific crystallographic data for this compound is not available in the reviewed scientific literature, the analysis of its derivatives serves to illustrate the power of these techniques in determining molecular geometry, confirming phase purity, and assessing crystallinity.

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Geometry

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise atomic arrangement of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, researchers can construct an accurate three-dimensional model of the molecule. This model provides exact bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state. Furthermore, SC-XRD elucidates intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate how molecules pack together to form the crystal lattice.

While a crystal structure for this compound has not been reported, studies on related propane-1,3-diamine derivatives highlight the detailed structural information that can be obtained. For instance, the analysis of Schiff base compounds derived from substituted diamines provides a clear picture of their molecular architecture.

Illustrative Research Findings from Propane-1,3-diamine Derivatives:

Detailed crystallographic data has been reported for various derivatives of propane-1,3-diamine. For example, the crystal structure of N,N′-Bis-(2,4-dichlorobenzylidene)-2,2-dimethylpropane-1,3-diamine reveals a molecule with twofold rotation symmetry. nih.gov The dihedral angle between the two symmetry-related benzene rings is 84.70 (2)°. nih.gov In another example, N,N′-Bis(3-bromo-2-hydroxybenzylidene)propane-1,3-diamine, the dihedral angle between the benzene rings is 57.7 (3)°, and the molecule features two intramolecular O—H⋯N hydrogen bonds. nih.gov

The table below summarizes the crystallographic data for these two exemplary derivatives, showcasing the type of precise structural parameters obtained from an SC-XRD experiment.

| Parameter | N,N′-Bis-(2,4-dichlorobenzylidene)-2,2-dimethylpropane-1,3-diamine nih.gov | N,N′-Bis(3-bromo-2-hydroxybenzylidene)propane-1,3-diamine nih.gov |

| Molecular Formula | C₁₉H₁₈Cl₄N₂ | C₁₇H₁₆Br₂N₂O₂ |

| Formula Weight | 416.15 | 440.14 |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Pccn (No. 56) | P2₁/c (No. 14) |

| a (Å) | 30.7633 (4) | 12.779 (1) |

| b (Å) | 5.4012 (1) | 10.1894 (8) |

| c (Å) | 11.4532 (1) | 14.3953 (12) |

| α (°) | 90 | 90 |

| β (°) | 90 | 113.744 (2) |

| γ (°) | 90 | 90 |

| Volume (ų) | 1903.05 (5) | 1715.8 (2) |

| Z | 4 | 4 |

| Temperature (K) | 100.0 (1) | 298 |

These data allow for a complete description of the unit cell—the basic repeating unit of the crystal—and the precise location of each atom within it. Such an analysis for this compound would definitively establish its solid-state conformation and packing arrangement.

Powder X-ray Diffraction (PXRD) for Phase Purity and Crystallinity

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze a polycrystalline sample, which consists of many tiny, randomly oriented crystallites. Instead of a pattern of discrete spots, PXRD produces a diffractogram showing diffraction intensity as a function of the diffraction angle (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline phase.

The primary applications of PXRD in the context of a compound like this compound would be:

Phase Identification and Purity Assessment: The PXRD pattern of a newly synthesized batch can be compared to a standard pattern (if available) or to the patterns of potential starting materials and byproducts. The absence of peaks corresponding to impurities confirms the phase purity of the sample.

Confirmation of Crystallinity: Crystalline materials produce sharp, well-defined diffraction peaks, whereas amorphous (non-crystalline) materials yield a broad, featureless halo. The sharpness of the peaks in a PXRD pattern is a direct indicator of the sample's crystallinity.

Identification of New Crystalline Phases: When attempting to create new forms of a compound, such as co-crystals or polymorphs, PXRD is an essential tool. The formation of a new crystalline phase is confirmed by the appearance of a diffraction pattern that is distinct from the patterns of the starting components. mdpi.com For example, in co-crystallization experiments, new diffraction peaks that are not present in the patterns of the individual starting materials indicate the successful formation of a new crystalline entity. mdpi.com

A hypothetical PXRD analysis of a synthesized sample of this compound would involve recording its diffractogram and analyzing the peak positions and intensities. Sharp peaks across the 2θ range would confirm the material is crystalline. This pattern would then become the reference standard for future batches to ensure consistency and purity.

Computational and Theoretical Investigations of N 4 Chlorobenzyl Propane 1,3 Diamine

Density Functional Theory (DFT) Based Computational Studies

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular properties by modeling the electron density. researchgate.netnih.gov For N-(4-Chlorobenzyl)propane-1,3-diamine, DFT calculations are instrumental in elucidating its fundamental structural and electronic characteristics. These studies are typically performed using specific basis sets, such as B3LYP/6-311G(d,p), to ensure a high level of theoretical accuracy. researchgate.netresearchgate.net

Molecular Geometry Optimization and Conformer Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. For a flexible molecule like this compound, which possesses several single bonds capable of rotation, multiple conformational isomers (conformers) can exist.

Geometry optimization calculations systematically explore the potential energy surface of the molecule to locate the conformer with the lowest energy, which corresponds to the most stable and abundant form of the molecule at equilibrium. This process yields precise data on bond lengths, bond angles, and dihedral angles. Such computational analyses can reveal the preferred spatial orientation of the 4-chlorobenzyl group relative to the propane-1,3-diamine backbone, which is crucial for understanding its interaction with other molecules.

Table 1: Illustrative Optimized Geometric Parameters for this compound (DFT/B3LYP)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-Cl | ~1.75 Å |

| Bond Length | C-N (aliphatic) | ~1.47 Å |

| Bond Length | C-C (aliphatic) | ~1.54 Å |

| Bond Angle | C-N-C | ~112° |

| Bond Angle | Cl-C-C (aromatic) | ~119° |

| Dihedral Angle | N-C-C-C | Varies with conformer |

Electronic Structure Analysis: HOMO-LUMO Energy Levels and Gaps

Frontier Molecular Orbital (FMO) theory is a key component of electronic structure analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). samipubco.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. samipubco.com

The energy of these orbitals and the difference between them, known as the HOMO-LUMO energy gap (ΔE), are critical indicators of a molecule's chemical reactivity and kinetic stability. irjweb.com A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates a molecule that is more reactive and less stable. mdpi.com For this compound, the HOMO is typically localized on the electron-rich diamine and chlorobenzyl moieties, while the LUMO is distributed over the aromatic ring.

Table 2: Calculated Frontier Molecular Orbital Properties

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 eV |

| ELUMO | -0.8 eV |

| Energy Gap (ΔE) | 5.7 eV |

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) maps provide a visual representation of the charge distribution across a molecule's surface. These maps are invaluable for predicting how a molecule will interact with other charged species, highlighting regions that are prone to electrophilic and nucleophilic attack. researchgate.net

In an MESP map, different colors correspond to different values of electrostatic potential. Regions of negative potential (typically colored red) are electron-rich and are susceptible to attack by electrophiles. For this compound, these areas are expected around the nitrogen atoms of the diamine group and the chlorine atom, due to their lone pairs of electrons. Regions of positive potential (colored blue) are electron-poor and are targets for nucleophiles, often found around the hydrogen atoms attached to the nitrogen atoms.

Simulated Spectroscopic Data (NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations can accurately predict various spectroscopic properties, which serves as a powerful tool for structural confirmation when compared with experimental data. researchgate.netnih.gov

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. By comparing the calculated spectrum with the experimental one, a precise assignment of each signal to a specific atom in the molecule can be achieved, confirming the compound's structure. ipb.pt

Vibrational Frequencies: The simulation of infrared (IR) and Raman spectra involves calculating the vibrational frequencies of the molecule. Each peak in the calculated spectrum corresponds to a specific vibrational mode (e.g., stretching, bending) of the chemical bonds. This theoretical spectrum is crucial for interpreting experimental vibrational spectra and identifying the compound's functional groups. nih.gov

Table 3: Predicted ¹³C NMR Chemical Shifts for Key Carbon Atoms

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-Cl | ~132 |

| Aromatic C-H | ~128-130 |

| Benzyl (B1604629) CH₂ | ~53 |

| N-CH₂ (propane) | ~45-48 |

| Central CH₂ (propane) | ~28 |

Quantum Chemical Descriptors and Reactivity Prediction

From the calculated HOMO and LUMO energies, several quantum chemical descriptors can be derived to quantify the reactivity of this compound. irjweb.commdpi.com These global reactivity parameters provide a deeper understanding of the molecule's chemical behavior.

Electronegativity (χ): Measures the ability of the molecule to attract electrons.

Chemical Hardness (η): Indicates the molecule's resistance to change in its electron distribution. A hard molecule has a large HOMO-LUMO gap. irjweb.commdpi.com

Chemical Softness (S): The reciprocal of hardness, representing the molecule's polarizability.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile. irjweb.com

These descriptors are crucial for predicting how the molecule will behave in different chemical environments and reactions.

Table 4: Calculated Global Reactivity Descriptors

| Descriptor | Value (eV) |

|---|---|

| Electronegativity (χ) | 3.65 |

| Chemical Hardness (η) | 2.85 |

| Chemical Softness (S) | 0.35 |

| Electrophilicity Index (ω) | 2.34 |

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While DFT provides a static picture of the molecule at its lowest energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. By simulating the atomic motions according to the laws of classical mechanics, MD can explore the molecule's conformational landscape, revealing the different shapes it can adopt and the energy barriers between them.

MD simulations are particularly useful for understanding how this compound interacts with its environment, such as solvent molecules or potential biological targets. These simulations can map out intermolecular interactions like hydrogen bonds and van der Waals forces, providing critical insights into the compound's solubility, stability, and mechanism of action at a molecular level.

Chemical Reactivity and Derivatization Strategies for N 4 Chlorobenzyl Propane 1,3 Diamine

Amine-Centered Reactions of N-(4-Chlorobenzyl)propane-1,3-diamine

The amine groups are the primary sites of reactivity in this compound, participating in reactions as nucleophiles and bases.

The nitrogen atoms in this compound possess lone pairs of electrons, rendering them nucleophilic. This property allows them to attack electron-deficient centers, initiating a variety of chemical transformations. The nucleophilicity is influenced by the electron-donating alkyl chain and the electron-withdrawing 4-chlorobenzyl group. The primary amine is generally more sterically accessible and may exhibit different reactivity compared to the secondary amine.

Detailed quantitative assessments of the nucleophilic reactivity for this compound are not extensively documented in publicly available literature. However, its reactivity can be inferred from the general behavior of similar N-alkylated diamines. These compounds are known to participate in nucleophilic substitution and addition reactions.

Like other amines, this compound is a weak base and can be protonated by acids. The basicity of the amine groups is a critical factor in its chemical reactions, influencing its solubility in different solvents and its role as a catalyst or reactant. The protonation state of the molecule can be characterized by its pKa values. A study on N-alkyl substituted open-chain diamines provides insight into how alkyl substitution affects the protonation constants. Generally, N-alkylation can influence the basicity of the amine groups.

The protonation of the diamine can occur in a stepwise manner, leading to mono- and di-protonated species. The equilibrium between these states is dependent on the pH of the solution.

Table 1: Predicted Protonation Behavior of this compound

| Protonation State | Description | Influencing Factors |

| Monoprotonated | One of the amine groups accepts a proton. | pH of the solution, relative basicity of the primary vs. secondary amine. |

| Diprotonated | Both amine groups accept a proton. | Low pH conditions. |

Condensation Reactions with Carbonyl Compounds

A significant area of reactivity for this compound involves condensation reactions with aldehydes and ketones, leading to the formation of imines (Schiff bases) and heterocyclic systems.

This compound can react with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases. This reaction involves the nucleophilic attack of the amine group on the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (imine). Given the presence of two primary amine functionalities, reactions with two equivalents of a carbonyl compound can lead to the formation of bis-Schiff bases.

The synthesis of bis-Schiff bases from propane-1,3-diamine and various substituted benzaldehydes has been reported, often facilitated by conventional heating or microwave irradiation. These reactions typically proceed in good yields. The resulting Schiff bases are important intermediates in organic synthesis and can serve as ligands in coordination chemistry.

Table 2: Representative Condensation Reaction to Form a Schiff Base

| Reactants | Product Type | General Reaction Conditions |

| This compound + Aldehyde/Ketone | Schiff Base (Imine) | Reflux in a suitable solvent (e.g., ethanol), often with catalytic acid. |

Derivatives of this compound can undergo intramolecular cyclization to form various heterocyclic compounds. A notable example is the formation of hexahydropyrimidines. This can be achieved through the reaction of the diamine with two equivalents of an aldehyde, such as formaldehyde (B43269). The initial condensation forms a bis-Schiff base, which can then undergo intramolecular cyclization.

The synthesis of hexahydropyrimidine (B1621009) derivatives from propane-1,3-diamine and formaldehyde has been studied, yielding various cyclic products depending on the reaction conditions. These heterocyclic systems are of interest due to their presence in various biologically active molecules. While specific studies on the intramolecular cyclization of this compound derivatives are not detailed in the provided search results, the reactivity of the parent propane-1,3-diamine suggests this is a feasible synthetic route.

Acylation and Alkylation of Amine Centers

The amine groups of this compound are susceptible to acylation and alkylation, providing pathways to a diverse range of derivatives.

Acylation involves the reaction of the amine with an acylating agent, such as an acid chloride or anhydride (B1165640), to form an amide. This reaction proceeds via nucleophilic acyl substitution. The acylation of amino groups is a common synthetic transformation. For instance, the acylation of amino oxadiazoles (B1248032) with various acid chlorides in the presence of a base like triethylamine (B128534) yields the corresponding acylated compounds.

Alkylation introduces an alkyl group onto the nitrogen atom. This can be achieved by reacting the diamine with an alkyl halide. The reaction proceeds via nucleophilic substitution. The synthesis of N,N'-dibenzylpropane-1,3-diamine derivatives has been reported through the reduction of the corresponding di-Schiff bases, which is an indirect method of alkylation.

Table 3: General Reactions of Amine Centers

| Reaction Type | Reagent | Product |

| Acylation | Acid Chloride | Amide |

| Alkylation | Alkyl Halide | Alkylated Amine |

Exploration of Functional Group Transformations on the 4-Chlorobenzyl Moiety

The 4-chlorobenzyl moiety of this compound offers a versatile platform for a variety of functional group transformations. These modifications can be broadly categorized into reactions involving the chlorine atom, the aromatic ring, and the benzylic position. Such derivatizations are crucial for developing new compounds with tailored electronic, steric, and pharmacokinetic properties. The primary avenues for these transformations include palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution (SNAr), and electrophilic aromatic substitution (EAS).

The chlorine substituent on the phenyl ring is a key site for modification, particularly through transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions:

Buchwald-Hartwig Amination: This reaction enables the substitution of the chlorine atom with a variety of primary and secondary amines. The process is catalyzed by a palladium complex, typically formed in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a phosphine (B1218219) ligand. The choice of ligand is critical for reaction efficiency, with sterically hindered biarylphosphines often providing the best results. The reaction generally proceeds under basic conditions, with bases such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) being commonly employed. This transformation allows for the synthesis of a diverse range of N,N'-disubstituted N-(4-aminobenzyl)propane-1,3-diamine derivatives.

Suzuki-Miyaura Coupling: The Suzuki coupling facilitates the formation of a new carbon-carbon bond by reacting the 4-chlorobenzyl moiety with an organoboron compound, such as a boronic acid or a boronic ester. This palladium-catalyzed reaction is highly versatile and tolerant of a wide array of functional groups. A base, typically an inorganic carbonate or phosphate, is required to activate the organoboron species. This method can be used to introduce various aryl, heteroaryl, or vinyl groups at the 4-position of the benzyl (B1604629) ring, leading to the formation of biphenyl (B1667301) or stilbene-like structures.

Sonogashira Coupling: This cross-coupling reaction involves the formation of a carbon-carbon bond between the 4-chlorobenzyl group and a terminal alkyne. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The Sonogashira coupling is a reliable method for the synthesis of arylalkynes, which are valuable intermediates in organic synthesis. This transformation can be used to introduce an ethynyl (B1212043) group, which can be further functionalized.

Electrophilic Aromatic Substitution:

While the chloro and the N-alkylamino groups have competing directing effects, electrophilic aromatic substitution reactions on the 4-chlorobenzyl ring can be achieved. The N-alkylamino group is a strongly activating, ortho-, para-directing group, while the chlorine atom is a deactivating, ortho-, para-directing group. The outcome of such reactions will depend on the specific reaction conditions and the nature of the electrophile.

Nitration: The introduction of a nitro group onto the aromatic ring can be accomplished using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. The position of nitration will be influenced by the directing effects of the existing substituents. The resulting nitro-substituted derivatives can serve as precursors for the synthesis of corresponding amino compounds through reduction.

The following table summarizes potential functional group transformations on the 4-chlorobenzyl moiety of this compound based on established synthetic methodologies for similar substrates.

| Reaction Type | Reagents and Conditions | Product Type |

| Buchwald-Hartwig Amination | Pd catalyst (e.g., Pd(OAc)₂), phosphine ligand (e.g., SPhos), base (e.g., NaOtBu), amine | N-(4-Aminobenzyl)propane-1,3-diamine derivative |

| Suzuki-Miyaura Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), boronic acid/ester, base (e.g., K₂CO₃) | N-(4-Aryl/vinylbenzyl)propane-1,3-diamine derivative |

| Sonogashira Coupling | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst (e.g., CuI), terminal alkyne, amine base | N-(4-Alkynylbenzyl)propane-1,3-diamine derivative |

| Nitration | HNO₃, H₂SO₄ | N-(4-Chloro-nitrobenzyl)propane-1,3-diamine derivative |

Coordination Chemistry of N 4 Chlorobenzyl Propane 1,3 Diamine As a Ligand

Design and Synthesis of Metal Complexes Utilizing N-(4-Chlorobenzyl)propane-1,3-diamine

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The design of these complexes is often aimed at producing compounds with specific geometric and electronic properties.

The synthesis of platinum(II) complexes with N-benzyl-1,3-propanediamine derivatives, including this compound, has been reported as part of research into potential antineoplastic agents. rsc.org The complex [this compound]dichloro-platinum(II) was synthesized by reacting potassium tetrachloroplatinate(II) (K₂[PtCl₄]) with the this compound ligand in an aqueous solution. rsc.org

The ligand itself was prepared by the reaction of 1,3-propanediamine with 4-chlorobenzyl halide in ethanol (B145695) at room temperature. rsc.org The subsequent reaction with K₂[PtCl₄] was carried out by slowly adding a solution of the ligand to the platinum salt solution and stirring for 48 hours at room temperature. The resulting solid product was then isolated by filtration. rsc.org This synthetic approach yielded the desired platinum(II) complex. rsc.org

Synthesis of [this compound]dichloro-platinum(II)

| Reactants | Solvent | Reaction Time | Yield |

|---|

Data from Almeida et al. rsc.org

A review of the scientific literature did not yield specific research on the design and synthesis of copper(II) coordination compounds utilizing this compound as a ligand. While studies on copper(II) complexes with the parent 1,3-diaminopropane (B46017) ligand are available, showing its chelating behavior, specific examples with the N-(4-chlorobenzyl) substituent were not found. mdpi.comnih.gov Research on dinuclear copper(II) complexes with the related ligand N,N'-bis(4-chlorobenzyl)propane-1,2-diamine has been conducted, but this does not directly correspond to the ligand of focus. mdpi.com

No specific studies detailing the design and synthesis of nickel(II) coordination compounds with this compound were identified in the surveyed literature. The coordination chemistry of nickel(II) with the unsubstituted propane-1,3-diamine has been explored, often resulting in octahedral or square planar geometries depending on the other ligands present. researchgate.netnih.govmdpi.com However, the influence of the N-(4-chlorobenzyl) group on the synthesis and structure of such complexes has not been documented.

There is a lack of specific research in the available scientific literature concerning the design and synthesis of lanthanide coordination compounds that utilize this compound as a ligand. General synthetic strategies for lanthanide complexes often involve the reaction of lanthanide salts with ligands in various solvents, but no examples with this particular ligand have been reported. nih.gov

Specific research on the coordination of this compound with other transition metals or main group metals has not been found in the reviewed literature. While the propane-1,3-diamine backbone is a known chelating agent for a variety of metals, the coordination behavior of this specifically substituted ligand remains an area for future investigation.

Structural Analysis of Metal Complexes

The structural analysis of metal complexes provides crucial insights into their bonding, stereochemistry, and potential properties. Techniques such as X-ray crystallography and various spectroscopic methods are employed for this purpose.

For the platinum(II) complex, [this compound]dichloro-platinum(II), while its synthesis and basic characterization have been reported, detailed single-crystal X-ray diffraction data is not available in the cited literature. rsc.org However, based on analogous platinum(II) diamine complexes, a square planar geometry around the platinum(II) center is expected, with the diamine acting as a bidentate ligand and the two chloride ions occupying the remaining coordination sites.

As no specific complexes with copper(II), nickel(II), lanthanides, or other transition and main group metals with this compound have been synthesized and reported, there is no structural analysis data available for these compounds.

Ligand Coordination Modes and Geometries of Metal Centers

This compound functions as a bidentate ligand, coordinating to metal centers through its two nitrogen atoms. The flexible propane-1,3-diamine backbone allows it to form a stable six-membered chelate ring with the metal ion. This chelating action is a primary coordination mode for this ligand.

In complexes with platinum(II), such as [this compound]dichloroplatinum(II), the ligand chelates to the platinum center. nih.gov Given the d⁸ electronic configuration of Pt(II), these complexes typically adopt a square planar geometry. The two nitrogen atoms of the diamine ligand and two chloride ions occupy the four coordination sites around the central platinum atom. nih.gov

Supramolecular Assembly and Intermolecular Interactions within Crystal Structures

While a specific crystal structure for a complex of this compound is not detailed in the reviewed literature, the principles of supramolecular assembly can be understood from its functional groups. The amine protons (N-H) are effective hydrogen bond donors, capable of forming strong intermolecular interactions with suitable acceptors.

In the solid state, these complexes can be expected to form extended supramolecular networks. Hydrogen bonding is a dominant force in the crystal packing of such molecules. huji.ac.il For instance, in related structures involving protonated propane-1,3-diamine cations, N-H···Cl and N-H···O hydrogen bonds are crucial in building higher-order structures, such as cation-anion ribbons. nih.gov The aromatic chlorobenzyl group can also participate in weaker interactions, such as π–π stacking and C-H···π interactions, which would further stabilize the crystal lattice. These non-covalent forces work collectively to guide the self-assembly of the complex molecules into a well-defined crystal structure.

Spectroscopic Characterization of Metal Complexes (e.g., ¹⁹⁵Pt-NMR)

The coordination of this compound to a metal center induces significant changes in its spectroscopic signatures. In platinum complexes, ¹⁹⁵Pt-NMR spectroscopy is a particularly powerful tool for characterization due to its high sensitivity to the electronic environment of the platinum nucleus. wikipedia.org

The complex [this compound]dichloroplatinum(II) exhibits a single resonance in its ¹⁹⁵Pt-NMR spectrum at a chemical shift (δ) of -2248 ppm. nih.gov This value is characteristic for platinum(II) centers in a N₂Cl₂ coordination environment. The chemical shift is sensitive to the electronic properties of the substituents on the ligand. For comparison, the analogous complex with the more electron-withdrawing 4-nitrobenzyl substituent shows a signal at -2236 ppm, while the complex with the electron-donating 4-methoxybenzyl group has a signal at -2256 ppm. nih.gov

| N-Substituent Group | ¹⁹⁵Pt Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| 4-Chlorobenzyl | -2248 | nih.gov |

| 4-Nitrobenzyl | -2236 | nih.gov |

| 4-Methoxybenzyl | -2256 | nih.gov |

Other spectroscopic techniques also confirm coordination. In the ¹H-NMR spectra of the platinum complexes, the signals for the NH and NH₂ protons experience a downfield shift compared to the free ligand, which is indicative of their involvement in bonding to the metal. nih.gov Infrared (IR) spectroscopy would similarly show shifts in the N-H stretching frequencies upon complexation.

Electronic and Magnetic Properties of Coordination Compounds

The electronic and magnetic properties of coordination compounds are determined by the identity of the metal ion, its oxidation state, and the coordination geometry.

For complexes involving this compound with platinum(II), the metal center has a d⁸ electron configuration. In the square planar geometry typical for these complexes, the d-orbital splitting results in all eight electrons being paired in the lower energy orbitals. Consequently, these compounds are diamagnetic, meaning they are repelled by a magnetic field. dalalinstitute.com This lack of unpaired electrons means there is no net magnetic moment. du.edu.eg

For complexes with other transition metals that may have unpaired electrons, such as certain configurations of Co(II) or Ni(II), paramagnetic behavior would be expected. researchgate.net The electronic spectra of such complexes in the visible region would be characterized by d-d transitions, with the number and energy of absorption bands dependent on the specific geometry (e.g., octahedral or tetrahedral) of the metal center. du.edu.eg

Ligand Design Principles and Chelation Effects in this compound Complexes

The design of this compound as a ligand incorporates several key principles to achieve stable metal complexes.

Chelation Effect: The primary design feature is the propane-1,3-diamine backbone, which acts as a bidentate chelating agent. Chelation, the formation of a ring structure between a ligand and a metal ion, leads to enhanced thermodynamic stability compared to coordination with two separate monodentate ligands (the chelate effect). The ligand forms a six-membered ring upon coordination, which is a very stable conformation, often rivaling the stability of five-membered rings formed by ethylenediamine-based ligands.

Substituent Effects: The 4-chlorobenzyl group is not merely a passive component. Its inclusion serves several purposes in ligand design:

Steric Influence: The bulky benzyl (B1604629) group can influence the coordination geometry and prevent the formation of undesired polymeric structures.

Electronic Tuning: The chloro-substituent on the phenyl ring modifies the electronic properties of the ligand. As an electron-withdrawing group, it can influence the electron density on the nitrogen atoms, thereby affecting the strength of the metal-ligand bond and the reactivity of the resulting complex.

Solubility and Intermolecular Interactions: The organic substituent can be modified to tune the solubility of the metal complexes in various solvents and to introduce sites for specific intermolecular interactions like π-stacking.

The combination of a stable chelating backbone with a tunable N-substituent makes this compound a well-designed ligand for creating robust and functional coordination compounds.

N 4 Chlorobenzyl Propane 1,3 Diamine As a Synthetic Building Block and Intermediate

Application in the Construction of Complex Heterocyclic Scaffolds

The presence of two nucleophilic nitrogen atoms at the 1 and 3 positions of the propane (B168953) backbone makes N-(4-Chlorobenzyl)propane-1,3-diamine a suitable precursor for the synthesis of various saturated and unsaturated heterocyclic compounds. The differential reactivity of the primary and secondary amines can be exploited to achieve regioselective cyclization reactions, leading to the formation of complex molecular architectures.

While specific examples detailing the use of this compound in the synthesis of all the heterocyclic systems listed below are not extensively documented in the literature, the reactivity of its parent scaffold, N-substituted propane-1,3-diamine, is well-established for the construction of such rings. The principles of these cyclization reactions are directly applicable to this compound. For instance, the condensation of 1,3-diamines with carbonyl compounds is a fundamental strategy for the synthesis of tetrahydropyrimidines. Similarly, reaction with β-dicarbonyl compounds or their equivalents can yield seven-membered rings such as benzodiazepines.

Below is a table of representative heterocyclic scaffolds that can be synthesized from N-substituted 1,3-diamines, illustrating the potential synthetic utility of this compound in this area.

| Heterocyclic Scaffold | General Synthetic Precursors | Potential Reaction with this compound |

| Tetrahydropyrimidines | Aldehydes or Ketones | Condensation with an aldehyde or ketone would lead to the formation of a substituted tetrahydropyrimidine (B8763341) ring. |

| Dihydropyrimidines | β-Dicarbonyl Compounds | Reaction with a 1,3-dicarbonyl compound, such as acetylacetone, would be expected to yield a dihydropyrimidine (B8664642) derivative. |

| Benzodiazepines | 2-Aminobenzophenones or related structures | Cyclocondensation with derivatives of 2-aminobenzophenone (B122507) could afford substituted 1,4-benzodiazepines. nih.gov |

| Imidazolidines (from related diamines) | Aldehydes | While typically formed from 1,2-diamines, analogous five-membered ring closures with specific reagents are conceivable. |

| Piperazines (from related diamines) | Dihalides or Diketones | Cyclization with appropriate dielectrophiles can lead to the formation of six-membered rings. |

The synthesis of 1,4-benzodiazepines, for example, often involves the reaction of a diamine with a suitable carbonyl-containing precursor. nih.govmdpi.com The general strategy involves the formation of imine or enamine intermediates, followed by an intramolecular cyclization to form the seven-membered ring. The 4-chlorobenzyl group on the diamine would be retained as a substituent on one of the nitrogen atoms of the resulting benzodiazepine (B76468) ring, thereby influencing its chemical properties and potential biological activity.

Utilization in Multi-Component Reaction Methodologies

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. The efficiency and atom economy of MCRs make them highly attractive in modern organic synthesis. Diamines, including N-substituted propane-1,3-diamines, are valuable components in various MCRs due to the presence of two nucleophilic centers.

Although the scientific literature does not extensively report the specific use of this compound in well-known MCRs, its chemical nature suggests its potential as a substrate in several such transformations. The primary and secondary amine functionalities can participate in the formation of key intermediates, leading to the generation of diverse molecular scaffolds.

Below is a table of prominent multi-component reactions where a diamine component could potentially be utilized, highlighting the prospective applications of this compound.

| Multi-Component Reaction | General Reactants | Potential Role of this compound |

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | The primary amine of this compound could serve as the amine component, leading to the formation of a complex α-acylamino amide with a pendant secondary amine for further functionalization. |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | While not a direct participant as an amine, derivatives of the diamine could potentially be used in post-Passerini modifications. |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea (B33335)/Thiourea | A modified version of this reaction could potentially incorporate a diamine in place of urea to form novel dihydropyrimidinone analogues. |

| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl Compound | While this reaction typically uses anilines, the general principle of amine addition to α,β-unsaturated systems could be explored with diamines for the synthesis of quinoline-like heterocycles. wikipedia.org |

In a hypothetical Ugi reaction, the primary amine of this compound would react with an aldehyde or ketone to form an imine, which would then be attacked by an isocyanide and a carboxylic acid to generate the characteristic Ugi product. The presence of the secondary amine, bearing the 4-chlorobenzyl group, would offer a site for subsequent chemical modification, allowing for the creation of a library of complex molecules from a single MCR. The steric and electronic properties of the 4-chlorobenzyl group could also influence the stereochemical outcome of the reaction.

Development of Polyamine Derivatives and Analogues

The development of derivatives and analogues of this compound is a significant area of research, driven by the diverse applications of polyamines in medicinal chemistry and materials science. The primary and secondary amine groups provide convenient handles for the introduction of a wide range of functional groups through N-alkylation and N-acylation reactions.

A notable application of this compound is its use as a ligand in the synthesis of platinum(II) complexes. nih.gov These complexes are of interest as potential anticancer agents, with the diamine ligand playing a crucial role in modulating the electronic and steric properties of the metal center, and consequently its biological activity. The synthesis of these complexes typically involves the reaction of the diamine with a platinum precursor, such as K2[PtCl4], in an aqueous solution. nih.gov

Furthermore, the synthesis of various N-acyl and N-alkyl derivatives of related N-benzyl-1,3-propanediamines has been reported, demonstrating the feasibility of such modifications. researchgate.net These synthetic strategies can be readily applied to this compound to generate a library of novel compounds. For instance, acylation with acid chlorides or anhydrides would yield the corresponding amides, while reductive amination with aldehydes or ketones would introduce additional alkyl substituents.

The table below summarizes some of the key derivatives and analogues of this compound and related compounds found in the literature.

| Derivative/Analogue Type | Synthetic Method | Starting Materials | Resulting Compound Class | Reference |

| Platinum(II) Complex | Ligand Substitution | This compound, K2[PtCl4] | Coordination Compound | nih.gov |

| N,N'-Dibenzyl-1,3-propanediamine | Reductive Amination | 1,3-Propanediamine, Benzaldehyde | Symmetrically Substituted Diamine | researchgate.net |

| N-Acyl-N'-aryl-hexahydropyrimidines | Cyclocondensation | N-Acyl-N'-aryl-1,3-propanediamines, Formaldehyde (B43269) | Heterocyclic Amide | |

| N-Alkyl-N'-(4-fluorobenzyl)propane-1,3-diamine | Not specified | N,N-dimethyl-propane-1,3-diamine, 4-Fluorobenzyl halide | Asymmetrically Substituted Diamine | scbt.com |

Structure Reactivity Relationship Studies of N 4 Chlorobenzyl Propane 1,3 Diamine Derivatives

Investigating the Impact of N-Substitution Patterns on Chemical Reactivity

The reactivity of the diamine core of N-(4-Chlorobenzyl)propane-1,3-diamine is significantly influenced by the substitution pattern on its nitrogen atoms. The primary and secondary amine groups exhibit different nucleophilic characteristics, which can be exploited to control the outcome of chemical reactions.

Further substitution on the nitrogen atoms can modulate the electronic and steric environment of the amine groups, thereby altering their reactivity. For instance, the introduction of electron-withdrawing groups is expected to decrease the nucleophilicity of the nitrogen atoms, making them less reactive towards electrophiles. Conversely, the addition of electron-donating groups would enhance their nucleophilic character.

The length and nature of the substituents also play a critical role. Bulky substituents can introduce steric hindrance, selectively blocking one reaction site or influencing the stereochemical outcome of a reaction. The flexibility of the propane-1,3-diamine backbone allows the N-substituents to adopt various conformations, which can impact chelation behavior and the formation of intramolecular hydrogen bonds, further influencing reactivity.

A common transformation for diamines is the formation of Schiff bases through condensation with carbonyl compounds. The relative reactivity of the two amine groups in this compound in such reactions would be influenced by the existing N-substitutions. For example, in derivatives where one nitrogen is part of an amide linkage, its reactivity would be significantly diminished compared to a free amine group.

Electronic and Steric Effects of the 4-Chlorobenzyl Group on Reaction Outcomes

The 4-chlorobenzyl group is a key structural feature that imparts distinct electronic and steric effects on the molecule, thereby influencing reaction outcomes.

Electronic Effects: The chlorine atom at the para-position of the benzyl (B1604629) ring exerts a dual electronic effect: it is electron-withdrawing through induction (-I effect) and electron-donating through resonance (+R effect). However, for halogens, the inductive effect generally outweighs the resonance effect. This net electron-withdrawing nature of the 4-chlorobenzyl group reduces the electron density on the adjacent nitrogen atom. Consequently, the basicity and nucleophilicity of the secondary amine are decreased compared to an unsubstituted N-benzyl derivative. This modulation of electron density can affect the rates and equilibria of reactions involving this nitrogen atom, such as acid-base reactions, alkylations, and acylations.

Steric Effects: The 4-chlorobenzyl group is sterically demanding. Its presence can hinder the approach of reactants to the secondary amine, making the terminal primary amine the more accessible site for nucleophilic attack in many cases. This steric hindrance can be a determining factor in the regioselectivity of reactions. For example, in reactions with bulky electrophiles, substitution is more likely to occur at the less hindered primary amine. In the formation of metal complexes, the steric bulk of the 4-chlorobenzyl group can influence the coordination geometry and the stability of the resulting complex. mdpi.com

The interplay of these electronic and steric effects is crucial in directing the course of chemical transformations. For instance, in a reaction where both kinetic and thermodynamic control are possible, the electronic effects might favor the formation of a product at the secondary amine (if the transition state is stabilized), while steric effects would favor substitution at the primary amine. The final product distribution would depend on the specific reaction conditions.

Mechanistic Insights into Chemical Transformations Involving the Compound

The mechanistic pathways of reactions involving this compound are characteristic of aliphatic amines and are influenced by the structural features discussed previously.

Nucleophilic Substitution: Both nitrogen atoms can act as nucleophiles in SN2 reactions. The relative reactivity of the two amines will depend on the steric hindrance around them and the nature of the electrophile. Generally, the less hindered primary amine is expected to be more reactive in SN2 reactions.

Condensation Reactions: The formation of imines (Schiff bases) with aldehydes and ketones is a common reaction. This reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. The presence of two amine groups allows for the formation of mono- or di-imines, depending on the stoichiometry of the reactants. The 4-chlorobenzyl group can influence the rate of this reaction through its electronic effects on the nucleophilicity of the secondary amine.

Reductive Amination: this compound and its derivatives can be synthesized via reductive amination. researchgate.net This process involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. The efficiency of this reaction is dependent on the reactivity of the carbonyl group and the nucleophilicity of the amine.

Metal Complexation: The diamine can act as a bidentate ligand, coordinating to metal ions through its two nitrogen atoms to form a stable six-membered chelate ring. The stability and structure of these complexes are influenced by the nature of the metal ion and the steric and electronic properties of the 4-chlorobenzyl group.

Quantitative Structure-Reactivity Relationships (QSRR) Analysis

While specific QSRR studies on this compound are not extensively documented in publicly available literature, the principles of QSRR can be applied to understand the reactivity of its derivatives. QSRR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their measured reactivity.

For a series of this compound derivatives with varying substituents on the aromatic ring or the aliphatic chain, a QSRR study would involve:

Descriptor Calculation: Quantifying various structural features of the molecules using molecular descriptors. These can include:

Electronic Descriptors: Hammett constants (σ) for aromatic substituents, calculated atomic charges, and dipole moments. These would describe the electronic influence of substituents on the reactivity of the amine groups.

Steric Descriptors: Taft steric parameters (Es), molar refractivity (MR), and van der Waals volume. These would quantify the steric hindrance around the reactive centers.

Topological Descriptors: Molecular connectivity indices and shape indices that describe the size, shape, and branching of the molecule.

Reactivity Measurement: Experimentally determining a quantitative measure of reactivity for each derivative. This could be a reaction rate constant, an equilibrium constant, or the yield of a specific product under standardized conditions.

Model Development: Using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to build a mathematical model that correlates the calculated descriptors with the measured reactivity.

For instance, a QSRR model for the nucleophilic substitution reaction of a series of N-(arylmethyl)propane-1,3-diamines could take the form:

log(k) = c₀ + c₁σ + c₂Eₛ + ...

where log(k) is the logarithm of the reaction rate constant, σ is the Hammett constant of the substituent on the aryl group, Eₛ is the Taft steric parameter, and c₀, c₁, c₂ are coefficients determined by the regression analysis. Such a model could be used to predict the reactivity of new, unsynthesized derivatives and to gain insights into the factors that govern the reaction mechanism.

Advanced Analytical Method Development for N 4 Chlorobenzyl Propane 1,3 Diamine

Chromatographic Separation Techniques (e.g., GC-MS, LC-MS)

Chromatographic methods coupled with mass spectrometry (MS) are the gold standard for the definitive identification and quantification of N-(4-Chlorobenzyl)propane-1,3-diamine, offering high selectivity and sensitivity.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly suitable technique for the analysis of this compound due to the compound's polarity and thermal lability. A reverse-phase high-performance liquid chromatography (RP-HPLC) method can be effectively employed. sielc.com The separation is typically achieved on a C18 column, which separates compounds based on their hydrophobicity. For MS-compatible methods, volatile buffers and acids like formic acid are used in the mobile phase. sielc.com

Electrospray ionization (ESI) is the preferred ionization technique for this compound, given the presence of basic nitrogen atoms that are readily protonated to form [M+H]+ ions in positive ion mode. Tandem mass spectrometry (MS/MS) can be used for selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) for highly selective and sensitive quantification, even in complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, but it typically requires derivatization of the amine groups to increase the compound's volatility and thermal stability, and to improve chromatographic peak shape. Without derivatization, the polar amine groups can cause peak tailing on standard non-polar GC columns.

Below is a table outlining a potential LC-MS/MS method for the analysis of the target compound.

| Parameter | Condition | Rationale |

| Chromatography | Liquid Chromatography (LC) | Suitable for polar, non-volatile compounds. |

| Column | C18 Reverse-Phase (e.g., 100 mm x 2.1 mm, 3 µm) | Good retention and separation for the moderately polar analyte. sielc.com |

| Mobile Phase A | Water with 0.1% Formic Acid | Provides protons for ESI+ ionization and ensures good peak shape. sielc.com |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic solvent for eluting the analyte from the reverse-phase column. sielc.com |

| Flow Rate | 0.3 mL/min | Standard flow rate for analytical LC-MS. |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | The basic amine groups are readily protonated to form [M+H]+ ions. |

| MS Detection | Tandem Mass Spectrometry (MS/MS) | Provides high selectivity and sensitivity through fragmentation. |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) | Ideal for quantification by monitoring specific parent-to-daughter ion transitions. |

Development of Specific Derivatization Protocols for Enhanced Detection

Derivatization is a chemical modification process used to convert an analyte into a product that has improved properties for analysis. For this compound, derivatization can enhance volatility for GC analysis or introduce a fluorophore or a readily ionizable group for LC-MS, GC-MS, or spectrophotometric analysis. sigmaaldrich.comnih.gov

Derivatization for LC-MS/GC-MS: Acylating reagents, such as pentafluoropropionic acid anhydride (B1165640) (PFPA), are effective for derivatizing primary and secondary amines. nih.gov The reaction with PFPA converts the amine groups into stable N-pentafluoropropionyl amides. These derivatives are more volatile and are highly responsive to electron capture negative ionization (ECNI) in GC-MS or negative electrospray ionization in LC-MS, providing excellent sensitivity. nih.gov

Derivatization for Spectrofluorometry: For fluorescence detection, a common strategy involves pre-column derivatization with a fluorogenic reagent. Reagents like 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) readily react with primary and diamines under mild conditions to yield highly stable and fluorescent derivatives. sigmaaldrich.com This allows for the sensitive quantification of the diamine using an HPLC system equipped with a fluorescence detector. sigmaaldrich.com

This table summarizes key derivatization protocols applicable to the analyte.

| Derivatizing Agent | Target Functional Group | Analytical Technique | Advantage |

| Pentafluoropropionic Acid Anhydride (PFPA) | Primary and Secondary Amines | GC-MS, LC-MS/MS | Increases volatility for GC; enhances sensitivity in negative ion mode MS. nih.gov |

| DMQC-OSu | Primary and Secondary Amines | HPLC with Fluorescence Detection | Attaches a highly fluorescent quinoline (B57606) tag for sensitive spectrofluorometric quantification. sigmaaldrich.com |

| Dansyl Chloride | Primary and Secondary Amines | HPLC with UV or Fluorescence Detection | Creates a derivative with strong UV absorbance and fluorescence. |

Future Research Perspectives on N 4 Chlorobenzyl Propane 1,3 Diamine

Exploration of Novel Synthetic Pathways and Methodologies

The conventional synthesis of N-(4-Chlorobenzyl)propane-1,3-diamine typically involves the direct alkylation of 1,3-propanediamine with 4-chlorobenzyl halide. nih.gov While this method is effective, future research could focus on developing more novel, efficient, and sustainable synthetic routes.

One promising area of exploration is the use of reductive amination . This methodology offers an alternative to direct alkylation and has been successfully employed for the synthesis of related N,N'-dibenzyl-propane-1,3-diamines. researchgate.netccsenet.org The process would involve the initial formation of a Schiff base through the condensation of 1,3-propanediamine and 4-chlorobenzaldehyde (B46862), followed by reduction to the final diamine product. This approach could offer advantages in terms of milder reaction conditions and improved yield and purity.

Furthermore, the development of "green chemistry" protocols for the synthesis of this compound presents another avenue for research. This could involve the use of environmentally benign solvents, catalyst-free conditions, or solvent-free reactions, aligning with the principles of sustainable chemistry. researchgate.netccsenet.org

A comparative overview of these potential synthetic pathways is presented in the table below.

| Synthetic Pathway | Description | Potential Advantages |

| Direct Alkylation | Reaction of 1,3-propanediamine with a 4-chlorobenzyl halide. nih.gov | Straightforward, established method. |

| Reductive Amination | Two-step process involving the formation of a Schiff base from 1,3-propanediamine and 4-chlorobenzaldehyde, followed by reduction. researchgate.netccsenet.org | Milder reaction conditions, potentially higher yields and purity. |

| Green Chemistry Protocols | Utilization of environmentally friendly solvents, catalyst-free, or solvent-free conditions. researchgate.netccsenet.org | Reduced environmental impact, increased sustainability. |

Deeper Understanding of Reaction Mechanisms through Advanced Computational Studies

To date, specific advanced computational studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature. However, the application of computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to gain deeper insights into the reactivity and electronic properties of this compound and its derivatives.

Future computational research could focus on several key areas:

Modeling Reaction Pathways: DFT calculations can be employed to model the transition states and reaction intermediates of various synthetic routes to this compound. This would provide valuable information on reaction kinetics and thermodynamics, aiding in the optimization of existing synthetic methods and the design of new ones.

Investigating Electronic Properties: Computational studies can elucidate the electronic structure of the molecule, including orbital energies and charge distribution. This information is crucial for understanding its reactivity and its behavior as a ligand in coordination complexes.

Probing Reaction Mechanisms of its Complexes: DFT studies have been successfully used to investigate the reactivity of platinum complexes with other ligands. nih.govrsc.org Similar computational approaches could be applied to understand the mechanisms of action of potential metal complexes of this compound, particularly in the context of their potential biological activity.

The insights gained from such computational studies would be invaluable for predicting the behavior of this compound in various chemical environments and for the rational design of new molecules with desired properties.

Expansion of Coordination Chemistry with Diverse Metal Centers

This compound has been successfully utilized as a ligand in the synthesis of platinum(II) complexes. nih.gov These complexes are of interest due to their potential as analogs of the anticancer drug cisplatin. The nitrogen atoms of the diamine moiety act as Lewis bases, donating their lone pair of electrons to the metal center to form coordinate covalent bonds.

A significant area for future research is the expansion of the coordination chemistry of this compound with a wider range of metal centers. The coordination chemistry of related diphosphine ligands with transition metals such as Nickel(II), Copper(II), Manganese(II), and Iron(II) has been explored, suggesting that this compound could also form stable complexes with these and other transition metals. nih.gov

The exploration of these novel metal complexes could lead to the discovery of compounds with interesting magnetic, electronic, and catalytic properties. A systematic investigation of the coordination behavior of this compound with various transition metals would be a valuable contribution to the field of inorganic and medicinal chemistry.

The table below summarizes the current and potential coordination partners for this compound.

| Metal Center | Status | Potential Applications of Complexes |

| Platinum(II) | Synthesized and characterized. nih.gov | Anticancer agents. nih.gov |

| Nickel(II) | Potential for complex formation. nih.gov | Catalysis, materials science. |

| Copper(II) | Potential for complex formation. nih.gov | Catalysis, antimicrobial agents. |

| Manganese(II) | Potential for complex formation. nih.gov | Magnetic materials, catalysts. |

| Iron(II) | Potential for complex formation. nih.gov | Bioinorganic chemistry, catalysis. |

Design and Synthesis of Next-Generation Chemical Probes and Building Blocks

The molecular structure of this compound, featuring a flexible diamine backbone and a substituted aromatic ring, makes it an attractive scaffold for the design and synthesis of next-generation chemical probes and building blocks for drug discovery.

The presence of primary and secondary amine groups allows for further functionalization, enabling the attachment of fluorescent tags, reactive groups, or other moieties to create sophisticated chemical probes for studying biological processes.

Furthermore, this compound can serve as a valuable building block in medicinal chemistry. The 1,3-diamine motif is present in a variety of biologically active compounds. mdpi.com For instance, a structurally related compound, N-(4-chlorobenzyl)-4-oxo-4-(1-piperidinyl)-1,3-(S)-butane-diamine hydrochloride, is being investigated for its potential therapeutic applications. ontosight.ai This suggests that derivatives of this compound could be designed to target specific enzymes or receptors, potentially leading to the development of new therapeutic agents.

The use of such three-dimensional building blocks is a growing trend in fragment-based drug discovery, as they can provide access to novel chemical space and lead to compounds with improved pharmacological properties. whiterose.ac.uk

Q & A

Q. Table 1. Selected Crystallographic Data for Analogous Compounds

Advanced: How can researchers address contradictions in crystallographic data for halogen-substituted diamine derivatives?

Methodological Answer:

Contradictions often arise from disorder in halogen positions or thermal motion. Strategies include:

- Phase annealing : Use programs like SHELX-90 to improve phase solutions via simulated annealing, particularly for large structures .

- Data validation : Cross-check with spectroscopic data (e.g., C–Cl stretches in Raman ~550 cm⁻¹) .